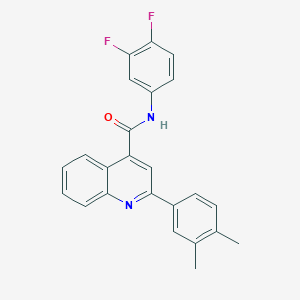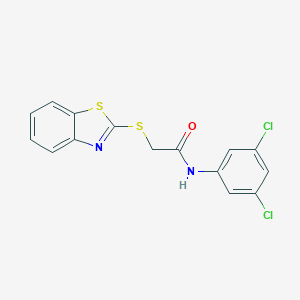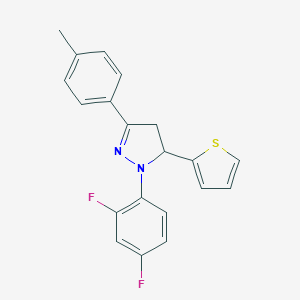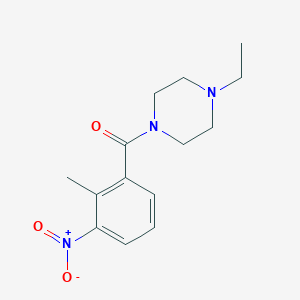![molecular formula C17H13Cl2NO4 B442508 5-[(2,5-dichlorophenoxy)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide](/img/structure/B442508.png)
5-[(2,5-dichlorophenoxy)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,5-dichlorophenoxy)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of dichlorophenoxy and furylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dichlorophenoxy)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide typically involves the reaction of 2,5-dichlorophenol with formaldehyde to form 2,5-dichlorophenoxymethyl chloride. This intermediate is then reacted with 2-furylmethylamine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the intermediate and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2,5-dichlorophenoxy)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Amines or alcohols
Substitution: Substituted phenoxy derivatives
Aplicaciones Científicas De Investigación
5-[(2,5-dichlorophenoxy)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[(2,5-dichlorophenoxy)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The furylmethyl groups may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(2,5-dichlorophenoxy)methyl]-N-(2-thienylmethyl)-2-furamide
- 5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dichlorophenyl)-2-furamide
Uniqueness
5-[(2,5-dichlorophenoxy)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide is unique due to the presence of both dichlorophenoxy and furylmethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H13Cl2NO4 |
|---|---|
Peso molecular |
366.2g/mol |
Nombre IUPAC |
5-[(2,5-dichlorophenoxy)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H13Cl2NO4/c18-11-3-5-14(19)16(8-11)23-10-13-4-6-15(24-13)17(21)20-9-12-2-1-7-22-12/h1-8H,9-10H2,(H,20,21) |
Clave InChI |
VJWXVTHVVNXPQH-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
SMILES canónico |
C1=COC(=C1)CNC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B442426.png)
![isopropyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442429.png)
![2-[(4-Fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B442430.png)


![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-fluorobenzamide](/img/structure/B442437.png)
![Methyl 2-(cinnamoylamino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B442438.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[4-(dimethylamino)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B442439.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B442440.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(5-chloro-2-hydroxyanilino)propylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B442442.png)

![(2E)-2-[(furan-2-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B442446.png)

